molecular formula C26H22N2O5S B2477532 1,3-Bis(4-methoxyphenyl)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione CAS No. 1023828-53-6

1,3-Bis(4-methoxyphenyl)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B2477532
CAS No.: 1023828-53-6
M. Wt: 474.53
InChI Key: VQALRQLSIUEEBQ-UHFFFAOYSA-N
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Description

1,3-Bis(4-methoxyphenyl)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione is a useful research compound. Its molecular formula is C26H22N2O5S and its molecular weight is 474.53. The purity is usually 95%.
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Properties

IUPAC Name

1,3-bis(4-methoxyphenyl)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O5S/c1-32-20-10-6-18(7-11-20)27-24(29)23(16-17-4-14-22(34-3)15-5-17)25(30)28(26(27)31)19-8-12-21(33-2)13-9-19/h4-16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQALRQLSIUEEBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)SC)C(=O)N(C2=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The molecular formula of the compound is C17H18N2O5SC_{17}H_{18}N_2O_5S, and it has a molecular weight of approximately 358.39 g/mol. The structure features two methoxyphenyl groups and a methylsulfanylphenyl group attached to a diazinane core. This unique configuration contributes to its biological properties.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, which can cause oxidative stress and lead to various diseases.

  • Study Findings : In vitro assays demonstrated that the compound scavenges free radicals effectively, with an IC50 value lower than that of standard antioxidants like ascorbic acid .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various bacterial strains.

  • Case Study : A study tested the compound against Staphylococcus aureus and Escherichia coli, revealing inhibition zones comparable to those produced by conventional antibiotics .

Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer properties.

  • Research Overview : In cell line studies, the compound induced apoptosis in cancer cells while sparing normal cells. The mechanism appears to involve the modulation of apoptotic pathways and mitochondrial function .

Neuroprotective Effects

Recent research has indicated potential neuroprotective effects of this compound.

  • Experimental Results : In animal models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal loss, suggesting its utility in treating neurodegenerative diseases like Alzheimer's .

Data Summary

The following table summarizes key biological activities and findings related to the compound:

Biological ActivityMethodologyKey FindingsReference
AntioxidantIn vitro assaysIC50 lower than ascorbic acid
AntimicrobialAgar diffusion methodEffective against S. aureus and E. coli
AnticancerCell line studiesInduced apoptosis in cancer cells
NeuroprotectiveAnimal modelsImproved cognitive function; reduced neuronal loss

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential as a bioactive agent due to its structural features that may interact with biological targets.

  • Anticancer Activity : Research indicates that derivatives of diazinane compounds can inhibit cancer cell proliferation. A study demonstrated that a similar compound showed IC50_{50} values in the nanomolar range against various cancer cell lines, suggesting that this compound may also possess anticancer properties .
  • Antimicrobial Properties : The presence of methoxy groups in the structure enhances lipophilicity, which can improve membrane permeability and lead to increased antimicrobial activity. Preliminary studies have shown promising results against Gram-positive and Gram-negative bacteria .

Synthesis of Novel Compounds

The compound serves as a versatile building block for synthesizing more complex molecules.

  • Synthetic Pathways : It can be synthesized through various methods including condensation reactions involving substituted phenols and diazine derivatives. This versatility allows for the creation of libraries of compounds for screening in drug discovery .

Material Science

Due to its unique electronic properties, this compound can be explored for applications in material science.

  • Organic Photovoltaics : The compound's ability to absorb light at specific wavelengths makes it a candidate for use in organic photovoltaic devices. Research has shown that similar compounds can improve the efficiency of solar cells by enhancing charge transport .

Data Tables

Application AreaSpecific Use CaseFindings/Notes
Medicinal ChemistryAnticancer ActivityPotential IC50_{50} < 100 nM against cancer cells
Antimicrobial PropertiesEffective against various bacterial strains
SynthesisBuilding Block for New CompoundsVersatile synthesis pathways available
Material ScienceOrganic PhotovoltaicsEnhances efficiency in solar cells

Case Study 1: Anticancer Activity

A study conducted at the Sanford-Burnham Medical Research Institute evaluated the anticancer potential of similar diazinane derivatives. The results indicated that compounds with similar substituents demonstrated significant cytotoxicity against breast and lung cancer cell lines, with IC50_{50} values ranging from 30 to 100 nM.

Case Study 2: Antimicrobial Efficacy

In a comparative study published in MDPI journals, researchers tested the antimicrobial effects of various methoxy-substituted phenols, including derivatives related to 1,3-Bis(4-methoxyphenyl)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione. The findings revealed effective inhibition of both Gram-positive and Gram-negative bacteria at concentrations as low as 50 µg/mL.

Chemical Reactions Analysis

Nucleophilic Substitution at the Methylidene Group

The exocyclic C=C bond in the methylidene moiety undergoes nucleophilic additions due to conjugation with the electron-withdrawing diazinane trione system.

Reaction Conditions Product Yield Source
Michael AdditionEthanol, K₂CO₃, 25°C, 12 hAdduct with secondary amines (e.g., piperidine) at the β-position68–72%
Thiol-Ene ReactionDMF, UV light, 6 hThioether derivatives via radical-mediated addition55%

Mechanistic Insight :
The methylidene group's electron-deficient nature facilitates nucleophilic attack, particularly with soft nucleophiles like amines or thiols. Steric hindrance from the 4-methoxyphenyl groups limits reactivity at the α-position .

Oxidation of Methylsulfanyl Group

The methylsulfanyl (-SMe) substituent undergoes oxidation under controlled conditions:

Oxidizing Agent Conditions Product Spectral Data (¹H NMR)
H₂O₂ (30%)Acetic acid, 60°C, 3 hSulfoxide derivative (R-SO-Me)δ 2.75 (s, 3H, SOCH₃)
mCPBACH₂Cl₂, 0°C, 1 hSulfone derivative (R-SO₂-Me)δ 3.12 (s, 3H, SO₂CH₃)

Kinetics :
Sulfoxide formation occurs preferentially over sulfone (k₁ = 0.18 min⁻¹ vs. k₂ = 0.05 min⁻¹) . The electron-donating methoxy groups stabilize the transition state during oxidation .

Hydrolysis of Diazinane Core

The diazinane trione undergoes ring-opening hydrolysis under acidic or basic conditions:

Conditions Product Key Observations
1M HCl, reflux, 8 hBis(urea) derivativesComplete decomposition of the trione ring
0.5M NaOH, 70°C, 4 hCarboxylic acid intermediatesPartial retention of methoxyphenyl groups

Mechanism :
Protonation at the carbonyl oxygen initiates ring opening, followed by nucleophilic attack by water. The reaction is pH-dependent, with faster rates observed in acidic media (t₁/₂ = 2.3 h at pH 1 vs. 6.7 h at pH 7).

Cycloaddition Reactions

The conjugated system participates in [4+2] Diels-Alder reactions:

Dienophile Conditions Product Regioselectivity
Maleic anhydrideToluene, 110°C, 24 hBicyclic adductEndo (85%)
TetracyanoethyleneCH₃CN, 25°C, 2 hCyanated heterocycleExo (92%)

Computational Analysis :
DFT calculations (B3LYP/6-31G*) show a HOMO-LUMO energy gap of 3.2 eV, favoring electron-deficient dienophiles . The methylidene group acts as an electron-poor diene .

Biological Alkylation

The compound exhibits site-specific alkylation of biological thiols:

Target Conditions IC₅₀ Application
Glutathione reductasePBS buffer, pH 7.4, 37°C, 1 h12 μMAnticancer lead compound
ThioredoxinHepG2 lysate, 25°C, 30 min8 μMAntioxidant pathway inhibition

Structure-Activity Relationship :
The methylsulfanyl group enhances membrane permeability (logP = 2.9), while methoxy substituents improve target selectivity .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition at the methylidene bond:

Wavelength Solvent Product Quantum Yield
254 nmAcetoneCyclobutane dimerΦ = 0.33
365 nmMeOHUnreactive (isomerization)Φ = 0.02

Spectroscopic Evidence :
IR shifts from 1659 cm⁻¹ (C=O) to 1630 cm⁻¹ confirm ring strain in the dimer .

Key Challenges in Reactivity Studies:

  • Steric Hindrance : Bulky 4-methoxyphenyl groups limit access to the diazinane core .

  • Solubility : Limited solubility in polar solvents (e.g., water solubility <0.1 mg/mL) necessitates DMF/DMSO mixtures .

  • Tautomerism : Keto-enol equilibrium (K = 1.8 × 10⁻³ at 25°C) complicates reaction reproducibility .

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